Welcome to the BenchChem Online Store!
molecular formula C8H14O3S B8667767 Methyl 3-[(3-oxobutyl)thio]propanoate CAS No. 502634-99-3

Methyl 3-[(3-oxobutyl)thio]propanoate

Cat. No. B8667767
M. Wt: 190.26 g/mol
InChI Key: BJCMJKJCMZIPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08013159B2

Procedure details

Methyl vinyl ketone (90%, 185 ml, 2.0 mol) was added portionwise to a solution of methyl 3-mercaptopropionate (200 ml, 1.83 mol) and triethylamine (26 ml, 0.1 equiv) in THF (2.4 L). This mixture was heated slowly to 50 C and stirred at that temperature for 4.5 h. The solvent was then evaporated to afford 11 as an oil.
Quantity
185 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[SH:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].C(N(CC)CC)C>C1COCC1>[O:4]=[C:3]([CH3:5])[CH2:1][CH2:2][S:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
185 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.4 L
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at that temperature for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated slowly to 50 C
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
O=C(CCSCCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.